molecular formula C14H21Cl2NO B1426334 4-{2-[(4-Chlorobenzyl)oxy]ethyl}piperidine hydrochloride CAS No. 1219968-01-0

4-{2-[(4-Chlorobenzyl)oxy]ethyl}piperidine hydrochloride

Cat. No.: B1426334
CAS No.: 1219968-01-0
M. Wt: 290.2 g/mol
InChI Key: WMRXKHNXPVNAIO-UHFFFAOYSA-N
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Description

4-{2-[(4-Chlorobenzyl)oxy]ethyl}piperidine hydrochloride is a chemical compound with the molecular formula C14H21Cl2NO. It is a piperidine derivative, characterized by the presence of a 4-chlorobenzyl group attached to an ethyl piperidine moiety. This compound is often used in scientific research and has various applications in chemistry, biology, and medicine .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{2-[(4-Chlorobenzyl)oxy]ethyl}piperidine hydrochloride typically involves the reaction of 4-chlorobenzyl chloride with 2-(piperidin-4-yl)ethanol in the presence of a base such as sodium hydroxide. The reaction proceeds through a nucleophilic substitution mechanism, where the hydroxyl group of the ethanol derivative attacks the electrophilic carbon of the benzyl chloride, resulting in the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in its hydrochloride salt form .

Chemical Reactions Analysis

Types of Reactions

4-{2-[(4-Chlorobenzyl)oxy]ethyl}piperidine hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Ketones, carboxylic acids

    Reduction: Reduced derivatives with hydrogenated functional groups

    Substitution: Substituted benzyl derivatives.

Scientific Research Applications

4-{2-[(4-Chlorobenzyl)oxy]ethyl}piperidine hydrochloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-{2-[(4-Chlorobenzyl)oxy]ethyl}piperidine hydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes, in biological systems. The compound may bind to these targets, modulating their activity and leading to various physiological effects. The exact pathways and molecular targets involved can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 4-{2-[(4-Bromobenzyl)oxy]ethyl}piperidine hydrochloride
  • 4-{2-[(4-Methylbenzyl)oxy]ethyl}piperidine hydrochloride
  • 4-{2-[(4-Fluorobenzyl)oxy]ethyl}piperidine hydrochloride

Uniqueness

4-{2-[(4-Chlorobenzyl)oxy]ethyl}piperidine hydrochloride is unique due to the presence of the 4-chlorobenzyl group, which imparts specific chemical and biological properties. This compound’s unique structure allows it to interact differently with molecular targets compared to its analogs, making it valuable for specific research and industrial applications .

Properties

IUPAC Name

4-[2-[(4-chlorophenyl)methoxy]ethyl]piperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20ClNO.ClH/c15-14-3-1-13(2-4-14)11-17-10-7-12-5-8-16-9-6-12;/h1-4,12,16H,5-11H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMRXKHNXPVNAIO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1CCOCC2=CC=C(C=C2)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21Cl2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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